molecular formula C7H9ClN2O2 B2822671 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 2094898-42-5

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride

Cat. No. B2822671
CAS RN: 2094898-42-5
M. Wt: 188.61
InChI Key: NNTFUOURMRBLIB-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094898-42-5 . It has a molecular weight of 188.61 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate of Nevirapine, was accomplished in four steps, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4-methylnicotinic acid hydrochloride . The InChI code for this compound is 1S/C7H8N2O2.ClH/c1-4-2-3-9-6 (8)5 (4)7 (10)11;/h2-3H,1H3, (H2,8,9) (H,10,11);1H .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on pyridonecarboxylic acids, which are structurally related to 2-amino-4-methylpyridine-3-carboxylic acid, has demonstrated their application as antibacterial agents. For instance, the synthesis and evaluation of certain pyridonecarboxylic acids have shown significant antibacterial activity, suggesting their potential in developing new antibacterial drugs (Egawa et al., 1984).

Photochemical Applications

The photochemical behavior of amino-substituted pyridines, including compounds similar to 2-amino-4-methylpyridine, has been explored. These studies involve the dimerization of such compounds under ultraviolet irradiation, indicating their utility in photochemical research and the potential for creating novel photochemical compounds (Taylor & Kan, 1963).

Crystallography and Material Science

The structural characterization of complexes involving amino-substituted pyridines has contributed to material science and crystallography. For example, the study of hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalmic acids provides insights into the formation of hydrogen-bonded networks and π-π interactions, which are crucial for understanding the properties of crystalline materials (Waddell et al., 2011).

Anti-inflammatory Research

Compounds structurally similar to 2-amino-4-methylpyridine-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential of such compounds in the development of new therapeutic agents for treating inflammation and pain (Abignente et al., 1982).

Supramolecular Chemistry

The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions involving amino-substituted pyridines is of significant interest in supramolecular chemistry. These studies contribute to the design and synthesis of molecular assemblies with potential applications in nanotechnology and material science (Khalib et al., 2014).

properties

IUPAC Name

2-amino-4-methylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(8)5(4)7(10)11;/h2-3H,1H3,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFUOURMRBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride

CAS RN

2094898-42-5
Record name 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride
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